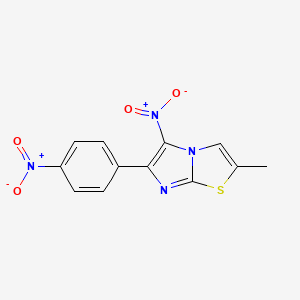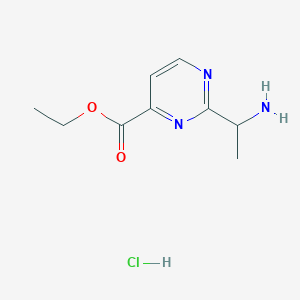
Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is part of the imidazo[2,1-b]thiazole family, known for their diverse biological activities and potential therapeutic applications. The presence of nitro groups and a phenyl ring in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- typically involves multi-step reactions. One common method includes the cyclization of 2-aminobenzothiazole with appropriate reagents under specific conditions. For instance, the reaction of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can yield the desired compound . Another method involves the use of microwave irradiation to facilitate the reaction, providing a rapid and efficient synthesis route .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as catalyst-free and solvent-free reactions, are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various electrophiles for substitution reactions. Conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a biological probe to study enzyme functions and receptor interactions.
Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and PET imaging probe for Alzheimer’s disease
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of nitro groups and the phenyl ring allows it to bind to various biological macromolecules, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: Known for its anxiolytic and anticancer properties.
Benzo[d]oxazole: Used to treat nerve function loss.
Uniqueness
Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- stands out due to its specific structural features, such as the nitro groups and phenyl ring, which contribute to its unique reactivity and biological activity.
Propriétés
Numéro CAS |
95152-79-7 |
|---|---|
Formule moléculaire |
C12H8N4O4S |
Poids moléculaire |
304.28 g/mol |
Nom IUPAC |
2-methyl-5-nitro-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H8N4O4S/c1-7-6-14-11(16(19)20)10(13-12(14)21-7)8-2-4-9(5-3-8)15(17)18/h2-6H,1H3 |
Clé InChI |
AKGLPARAPSMXJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=C(N=C2S1)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((3'-(6-Fluoroindolin-1-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide](/img/structure/B14170421.png)


![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)

![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170457.png)
![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one](/img/structure/B14170458.png)



![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170486.png)


